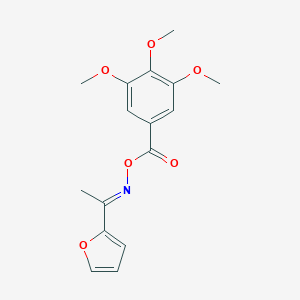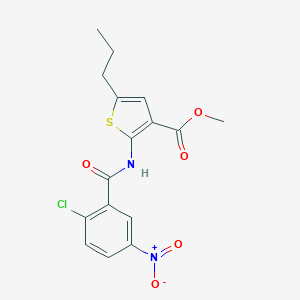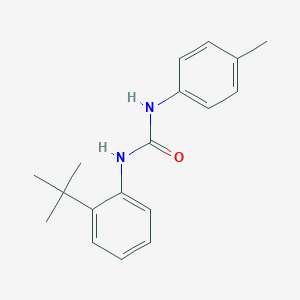
1-Benzylpyrrolidine-2-carboxylic acid
Descripción general
Descripción
1-Benzylpyrrolidine-2-carboxylic acid is a compound with the molecular formula C12H15NO2 . It’s also known by other names such as 1-Benzylproline and 1-n-benzyl-proline . The compound has a molecular weight of 205.25 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15) . The Canonical SMILES is C1CC(N(C1)CC2=CC=CC=C2)C(=O)O . Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.25 g/mol . It has a computed XLogP3-AA value of -0.4, indicating its solubility in water and lipids . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 205.110278721 g/mol . The topological polar surface area is 40.5 Ų .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Antimicrobial Activity : The synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives was achieved through microwave-assisted methods, yielding high-quality compounds. One derivative, 1-acetyl-2-benzylpyrrolidine-2-carboxamide, showed significant antimicrobial activity, highlighting its potential in antimicrobial research (Sreekanth & Jha, 2020).
Molecular Modeling and Biology of mGluR6 Ligands : The synthesis and study of 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid (1-benzyl-APDC) revealed its selectivity for metabotropic glutamate receptors (mGluRs), particularly mGluR6. This indicates its utility as a pharmacological research tool (Tueckmantel et al., 1997).
Metabolism Studies : Research on the metabolism of 1-benzylpyrrolidine led to the characterization of various cyano adducts. This study helps in understanding the metabolic pathways and potential toxicological implications of similar compounds (Ho & Castagnoli, 1980).
Chemiluminescence in HPLC : 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine were used as derivatization reagents for carboxylic acids in high-performance liquid chromatography with electrogenerated chemiluminescence detection. This has implications for sensitive analytical methods in chemical research (Morita & Konishi, 2002).
X-ray Structural Analysis of Schiff Base Complexes : A study involving the Ni(II) complex of Schiff bases derived from 1-benzylpyrrolidine-2-carboxamide provided insights into the conformation and electronic properties of these compounds, which could have implications in materials science and coordination chemistry (Langer et al., 2007).
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
1-Benzylpyrrolidine-2-carboxylic acid is a derivative of proline . .
Mode of Action
As a proline derivative, it may interact with biological systems in a manner similar to other amino acids and their derivatives .
Biochemical Pathways
Amino acids and their derivatives, including proline and its derivatives, have been used as ergogenic supplements. They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As a proline derivative, it may have similar effects to other amino acids and their derivatives .
Propiedades
IUPAC Name |
1-benzylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNROFTAJEGCDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-2-chlorobenzamide](/img/structure/B450441.png)


![2-(4-chlorophenoxy)-N'-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide](/img/structure/B450444.png)
![Ethyl 5-methyl-4-(4-methylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450446.png)

![2-({[4-(2,4-Dimethylphenyl)-3-(ethoxycarbonyl)thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B450450.png)



![Methyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate](/img/structure/B450460.png)
![Methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B450461.png)

